![molecular formula C21H16N2O4 B2810769 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 851411-02-4](/img/structure/B2810769.png)

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

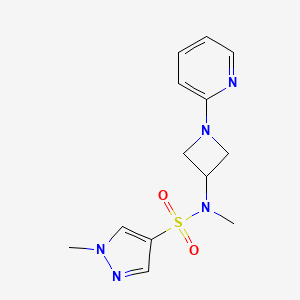

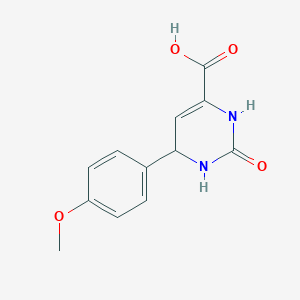

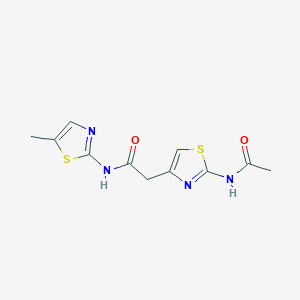

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromeno[4,3-b]pyridin-2-yl core, along with the phenoxy and acetamide groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings and the polar acetamide group could influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

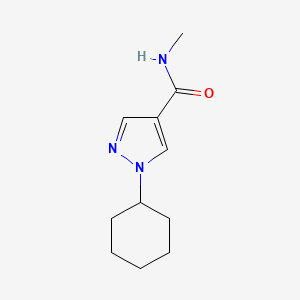

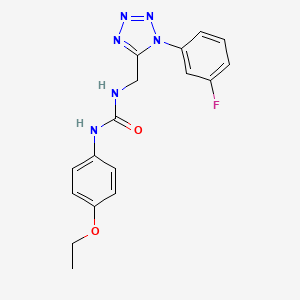

Synthesis and Chemical Reactivity

Research efforts have led to the development of novel synthetic methodologies and the exploration of chemical reactivities for compounds with structural similarities to N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide. For instance, studies on the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides reveal the potential for generating a diverse array of heterocyclic compounds, which could serve as a basis for further chemical modifications and optimizations (E. A. Chigorina et al., 2019). Similarly, the development of iron(III) complexes with pyridoxal Schiff bases showcases advanced approaches for enhancing cellular uptake and photocytotoxicity, highlighting the intersection of chemical synthesis with medicinal applications (Uttara Basu et al., 2015).

Anticancer and Antimicrobial Activities

Compounds related to N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide have been explored for their biological activities, including anticancer and antimicrobial properties. For example, new functionalized pyridine linked thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, offering insights into the design of potential anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020). Additionally, derivatives of phenoxyacetamide have shown antimycotic activity against Candida albicans and Cryptococcus neoformans, suggesting a promising direction for the development of new antimicrobial agents (G. Daidone et al., 1988).

Applications in Materials Science

Research into the corrosion inhibitory behavior of azomethine-based Schiff bases on mild steel surfaces, alongside experimental and theoretical studies, indicates the potential application of structurally related compounds in materials science, particularly in corrosion prevention (Manilal Murmu et al., 2019).

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be used as a drug, future research could involve studying its pharmacological effects and potential therapeutic applications .

Propriétés

IUPAC Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-13-11-17(22-18(24)12-26-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)27-21(25)19(13)20/h2-11H,12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOJXJOFVNLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)